(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride
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Overview
Description
(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the butanoic acid backbone through a series of condensation reactions. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: This reaction can introduce different functional groups into the molecule, allowing for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction typically yields the free amine .
Scientific Research Applications
(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the Fmoc group is removed, the free amino group can participate in various biochemical reactions, such as forming peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid hydrochloride
- (2S,3S)-Methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tert-butoxycarbonyl)amino)butanoate
- (2S)-4-[(2-cyclopropylpropan-2-yl)carbamoyl]-2-(9H-fluoren-9-ylmethoxycarbonyl)amino)butanoic acid
Uniqueness
The uniqueness of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control during synthesis and makes it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
(2R,3R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10,20H2,1H3,(H,21,24)(H,22,23);1H/t11-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWBJXRVZOMPN-SQGKJIAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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